molecular formula C15H16ClN9OS B3499413 4-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

4-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B3499413
M. Wt: 405.9 g/mol
InChI Key: TUVXQWORBRIQRJ-UHFFFAOYSA-N
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Description

4-({[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a triazine ring, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Sulfanyl Group: The tetrazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.

    Final Coupling: The tetrazole-sulfanyl derivative is coupled with the triazine-morpholine derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industrial applications, the compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-({[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-({[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
  • **4-({[1-(4-Bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
  • **4-({[1-(4-Isopropylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Uniqueness

The uniqueness of 4-({[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine lies in its specific combination of functional groups. The presence of the chlorophenyl, tetrazole, sulfanyl, morpholine, and triazine rings in a single molecule provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-[[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN9OS/c16-10-1-3-11(4-2-10)25-15(21-22-23-25)27-9-12-18-13(17)20-14(19-12)24-5-7-26-8-6-24/h1-4H,5-9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVXQWORBRIQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)CSC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
4-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
4-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
4-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
Reactant of Route 6
4-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

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